Cardiogenol C

Cardiomyogenesis Stem Cell Differentiation High-Throughput Screening

Generating functional cardiomyocytes at scale for drug screening often fails due to inefficient, undefined differentiation protocols. Cardiogenol C (CAS 671225-39-1) resolves this as a single-agent, chemically defined cardiomyogenic inducer. • Achieves up to 55% MHC-positive cardiomyocytes from ESCs with an EC50 of 100 nM. • Wide therapeutic window-no significant cytotoxicity up to 25 µM, ensuring reproducible differentiation. • Induces functional properties including cardiac-like sodium currents and spontaneous contraction in progenitor cells. Supplied with full QC documentation, ensuring batch-to-batch consistency for scalable cardiac disease modeling and toxicity screening workflows.

Molecular Formula C13H16N4O2
Molecular Weight 260.29 g/mol
Cat. No. B1247813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCardiogenol C
Synonymscardiogenol C
Molecular FormulaC13H16N4O2
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO
InChIInChI=1S/C13H16N4O2/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17)
InChIKeyLKBSMPFEKIBRGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cardiogenol C Potency & Function


Cardiogenol C (CgC) is a synthetic, cell-permeable small molecule pyrimidine derivative that functions as a potent inducer of cardiomyogenesis, driving the differentiation of pluripotent and lineage-committed progenitor cells toward a cardiac fate [1]. Its primary application is as a research tool for generating cardiomyocytes in vitro for applications in cardiac disease modeling, drug discovery, and regenerative medicine research [2]. The molecule is characterized by a high level of efficacy, with an established EC50 of 100 nM for inducing differentiation of embryonic stem cells (ESCs) into functional cardiomyocytes [1].

Cardiogenol C Substitution Pitfalls


Substituting Cardiogenol C with seemingly similar pyrimidine-based molecules or alternative cardiomyogenic inducers (e.g., DMSO, embryoid body formation) is not equivalent due to significant, quantifiable differences in potency, efficiency, and cellular impact [1][2]. The molecule's specific activity profile, including its high potency (EC50 = 100 nM) and a wide therapeutic window without significant cytotoxicity up to 25 µM, is not a universal trait of the Cardiogenol family or other inducers . Furthermore, its unique induction of both early cardiac markers and critical functional properties, such as cardiac-like sodium currents and spontaneous contraction in progenitor cells, represents a specific, non-redundant cellular reprogramming signature that generic alternatives do not reliably recapitulate, directly impacting experimental reproducibility and outcome quality [2].

Cardiogenol C Comparative Performance


Potency Ranking vs. Analogs A, B, D

In the original 2004 discovery screen that identified the Cardiogenol family, Cardiogenol C was the most potent inducer of cardiomyogenesis among its four structural analogs (A, B, C, and D). [1] This conclusion is based on the comparative efficacy of inducing myosin heavy chain (MHC) expression in mouse embryonic stem cells (mESCs). [1]

Cardiomyogenesis Stem Cell Differentiation High-Throughput Screening

Efficiency vs. DMSO and EB Differentiation

The induction of cardiomyogenesis by Cardiogenol C is substantially more efficient than traditional methods such as dimethyl sulfoxide (DMSO) treatment or spontaneous differentiation via embryoid body (EB) formation.

Stem Cell Biology Cardiac Differentiation Method Comparison

Activity vs. VUT-MK142 in Skeletal Myoblasts

While the derivative VUT-MK142 shows enhanced activity on the cardiac marker ANF, Cardiogenol C is a proven, effective inducer of both early and late cardiac markers in the C2C12 skeletal myoblast model, a key system for studying transdifferentiation. [1] Both compounds significantly upregulate NKX2-5 expression in C2C12 cells, demonstrating that Cardiogenol C possesses a potent and specific activity profile comparable to next-generation molecules in a lineage-committed context. [1]

Lineage Reprogramming Skeletal Myoblasts Cardiac Gene Expression

Functional Cardiac Properties Induction

Beyond marker expression, Cardiogenol C uniquely induces functional cardiac properties in non-cardiac progenitor cells, a key differentiator from compounds that only trigger an incomplete or superficial phenotypic change. [1]

Electrophysiology Cardiac Tissue Engineering Functional Assay

Cytotoxicity Window in Multiple Cell Types

Cardiogenol C exhibits a wide window between its effective cardiomyogenic concentration and the onset of significant cytotoxicity, which is a crucial parameter for ensuring experimental outcomes are driven by differentiation, not selection. [1]

Cytotoxicity Therapeutic Window Cellular Safety

Cardiogenol C Applications


High-Efficiency Cardiomyocyte Production

Scenario: A core facility or biotech company requires a robust, scalable, and chemically defined method for generating large quantities of cardiomyocytes from human induced pluripotent stem cells (hiPSCs) or embryonic stem cells (hESCs) for high-throughput drug toxicity screening or disease modeling. Cardiogenol C is the optimal choice due to its proven high efficiency in driving cardiomyogenesis (up to 55% MHC-positive cells in mESCs [1]) and its well-defined, single-agent activity, which simplifies manufacturing and reduces batch-to-batch variability compared to complex, undefined media or co-culture systems.

Direct Lineage Reprogramming Studies

Scenario: An academic lab investigating the molecular mechanisms of direct transdifferentiation of somatic cells (e.g., fibroblasts or skeletal myoblasts) into cardiomyocyte-like cells. Cardiogenol C is the gold-standard tool, as its activity in lineage-committed cells is well-documented [2][3]. Its ability to induce not just early markers but also functional properties like cardiac-like sodium currents in myoblasts makes it uniquely suited for probing the full reprogramming pathway from initial activation to functional maturation [2].

Cardiotoxicity Screening Platform

Scenario: A pharmaceutical company developing a platform for early-stage cardiotoxicity assessment. A consistent and functionally relevant source of human cardiomyocytes is required. Cardiogenol C-derived cardiomyocytes, which form spontaneously contracting syncytia and express the cardiac sodium channel Nav1.5 [2], provide a more physiologically relevant model than those generated by less efficient or incomplete methods, increasing the predictive value and sensitivity of toxicity assays.

Benchmarking Novel Cardiomyogenic Compounds

Scenario: A medicinal chemistry group designing and synthesizing new small molecules to promote cardiac repair. They require a well-characterized, potent, and commercially available reference compound for their in vitro screening cascade. Cardiogenol C is the established benchmark for this class of molecules [1]. Its extensive characterization profile (EC50, cytotoxicity window, and effects on multiple cardiac markers and cell types) provides a clear standard against which the potency, efficacy, and functional impact of new chemical entities can be rigorously compared [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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